molecular formula C8H9NO2 B13964890 1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone

1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone

Katalognummer: B13964890
Molekulargewicht: 151.16 g/mol
InChI-Schlüssel: WCVZQWIUSUQIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is a chemical compound with the molecular formula C8H9NO2 It is characterized by the presence of a dihydropyrrolo[2,1-b]oxazole ring structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other dihydropyrrolo[2,1-b]oxazole derivatives, which share the same core structure but differ in their substituents. Examples include:

  • ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-4-YL)-
  • ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-6-YL)-

Uniqueness

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C8H9NO2

Molekulargewicht

151.16 g/mol

IUPAC-Name

1-(2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-2-3-8-9(7)4-5-11-8/h2-3H,4-5H2,1H3

InChI-Schlüssel

WCVZQWIUSUQIQA-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C2N1CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.